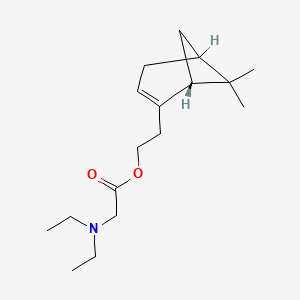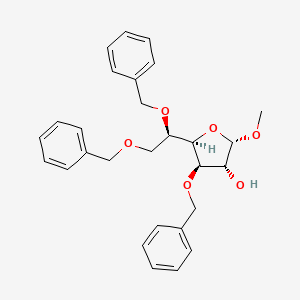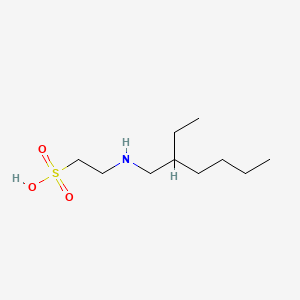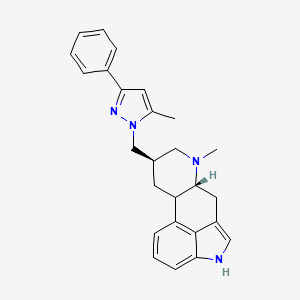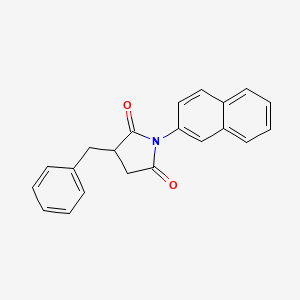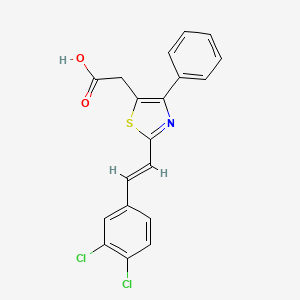
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride is a chemical compound with the molecular formula C13H24N2O.ClH. It is known for its complex structure and potential applications in various fields of scientific research. The compound is characterized by its unique acetamide group attached to a norbornane ring, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride typically involves the reaction of diethylamine with a norbornane derivative under controlled conditions. The process may include steps such as:
Formation of the Intermediate: The initial step involves the reaction of diethylamine with a suitable norbornane derivative to form an intermediate compound.
Acetamide Formation: The intermediate is then reacted with acetic anhydride or a similar reagent to form the acetamide group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the final product, suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)-N-(2-norbornanyl)acetamide hydrochloride: A closely related compound with similar structure and properties.
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride: Another related compound used in the synthesis of lidocaine hydrochloride.
Uniqueness
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride is unique due to its specific acetamide group attached to a norbornane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications.
Eigenschaften
CAS-Nummer |
97703-05-4 |
|---|---|
Molekularformel |
C14H27ClN2O |
Molekulargewicht |
274.83 g/mol |
IUPAC-Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(diethylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-4-16(5-2)10-14(17)15(3)13-9-11-6-7-12(13)8-11;/h11-13H,4-10H2,1-3H3;1H |
InChI-Schlüssel |
KSIYKTDGUYJOET-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)N(C)C1CC2CCC1C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





